molecular formula C19H25N5O2S B2523287 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 1219903-38-4

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2523287
CAS No.: 1219903-38-4
M. Wt: 387.5
InChI Key: SRHZQWXBZKQKMS-UHFFFAOYSA-N
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Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzylsulfonyl Piperazine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with benzylsulfonyl piperazine under basic conditions.

    Addition of the Pyrrolidine Group: The final step includes the nucleophilic substitution of the remaining halogen on the pyridazine ring with pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
  • 3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
  • 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Uniqueness

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine stands out due to the presence of the benzylsulfonyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-3,6-9H,4-5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZQWXBZKQKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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